The synthesis of 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through several methods. One notable approach involves the condensation of 2-ethoxybenzaldehyde with appropriate nitrogen-containing compounds under acidic conditions.
The molecular structure of 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one features a fused bicyclic system consisting of a pyrazole and pyrimidine ring.
The geometry around the nitrogen atoms and the carbonyl group plays a crucial role in its biological activity. The presence of substituents influences the electronic distribution within the molecule, affecting its interaction with biological targets.
5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for this compound primarily involves the inhibition of cyclic guanosine monophosphate phosphodiesterase. By inhibiting this enzyme, the compound increases levels of cGMP within cells, leading to vasodilation and improved blood flow.
The increase in cGMP levels results in relaxation of vascular smooth muscle cells, which is beneficial for treating conditions such as angina and hypertension. The selectivity for cGMP PDE over other phosphodiesterases enhances its therapeutic profile by minimizing side effects associated with non-selective inhibition.
Property | Value |
---|---|
Appearance | White solid |
Melting Point | Approximately 185°C |
Solubility | Soluble in organic solvents like chloroform |
Storage Conditions | Store at -20°C |
These properties are essential for understanding how the compound behaves under various conditions and its stability during storage and handling.
5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one has potential applications in several therapeutic areas:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3